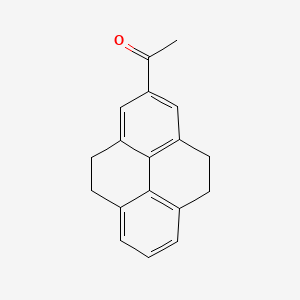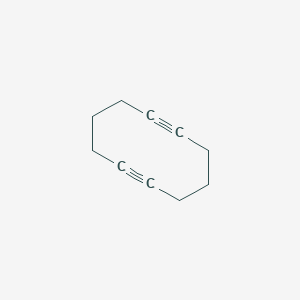![molecular formula C10H16O2 B14432101 (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one CAS No. 76735-29-0](/img/structure/B14432101.png)
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one typically involves the use of specific starting materials and reaction conditions. One common method involves the enantioselective construction of the bicyclic scaffold through a series of chemical reactions. For example, the synthesis may start with a precursor molecule that undergoes cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions: (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials and chemical processes .
作用机制
The mechanism of action of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds: Similar compounds to (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one include other bicyclic compounds with similar structural features. Examples include (1S,2R,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and bicyclo[3.2.1]octane derivatives .
Uniqueness: What sets this compound apart is its specific oxabicyclo ring system and the presence of the trimethyl group, which confer unique chemical properties and potential applications. This compound’s distinct structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
属性
CAS 编号 |
76735-29-0 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI 键 |
RFXTXEOQEMTRHL-XCBNKYQSSA-N |
手性 SMILES |
C[C@]12CC[C@H](C(=O)C1)C(O2)(C)C |
规范 SMILES |
CC1(C2CCC(O1)(CC2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


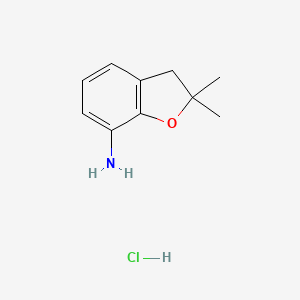


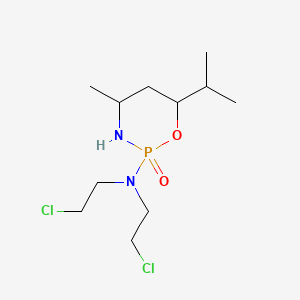
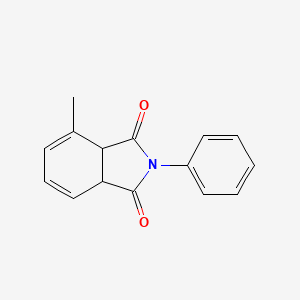
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
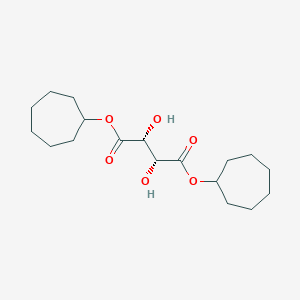
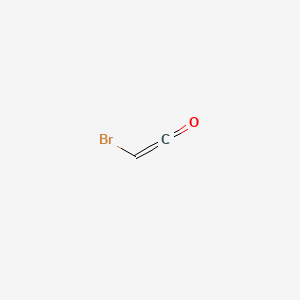
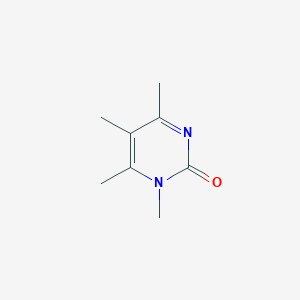
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)


